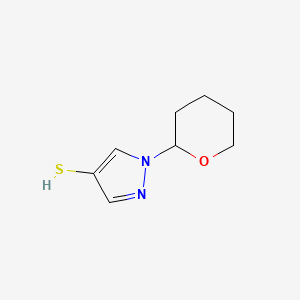

1-(Oxan-2-yl)pyrazole-4-thiol

描述

属性

IUPAC Name |

1-(oxan-2-yl)pyrazole-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-7-5-9-10(6-7)8-3-1-2-4-11-8/h5-6,8,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIYLBNPFKWMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Oxan 2 Yl Pyrazole 4 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For instance, the ¹H NMR spectrum of the analogous compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, reveals characteristic signals for the pyrazole (B372694) and oxane rings. The pyrazole protons, H3 and H5, are expected to appear as distinct singlets in the aromatic region. In the bromo-derivative, these are observed at approximately δ 7.61 and δ 7.48 ppm. For 1-(Oxan-2-yl)pyrazole-4-thiol, the thiol group at the C4 position would likely influence the chemical shifts of the H3 and H5 protons, potentially causing a slight upfield or downfield shift depending on the electronic effects of the thiol moiety.

The oxane ring protons present a more complex set of signals. The anomeric proton at the C2' position, being adjacent to both an oxygen and a nitrogen atom, is typically the most downfield of the aliphatic protons, appearing as a multiplet. The remaining methylene (B1212753) protons of the oxane ring would resonate as a series of multiplets in the upfield region.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring are expected to show distinct resonances. The chemical shifts of C3, C4, and C5 would be particularly informative. The C4 carbon, directly attached to the sulfur atom of the thiol group, would exhibit a characteristic chemical shift influenced by the electronegativity of sulfur. The carbon atoms of the oxane ring would appear in the aliphatic region of the spectrum, with the anomeric carbon (C2') being the most downfield of this group.

To provide a clearer picture, the expected and observed chemical shifts for key nuclei in this compound and its bromo-analogue are summarized in the interactive data table below.

| Compound | Nucleus | Predicted/Observed Chemical Shift (δ, ppm) |

| This compound | H3 (pyrazole) | ~7.5-7.7 |

| H5 (pyrazole) | ~7.4-7.6 | |

| SH (thiol) | Variable, typically broad | |

| H2' (oxane) | ~5.3-5.5 | |

| C3 (pyrazole) | ~135-140 | |

| C4 (pyrazole) | ~100-110 | |

| C5 (pyrazole) | ~125-130 | |

| C2' (oxane) | ~85-90 | |

| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | H3 (pyrazole) | 7.61 |

| H5 (pyrazole) | 7.48 | |

| H2' (oxane) | 5.31-5.33 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be crucial to confirm its molecular formula of C₈H₁₂N₂OS.

In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of pyrazole derivatives often follows characteristic pathways. Common fragmentation patterns for N-substituted pyrazoles include the loss of the N-substituent and cleavage of the pyrazole ring.

For this compound, the following fragmentation pathways can be anticipated:

Loss of the oxanyl group: A primary fragmentation would likely involve the cleavage of the N-C bond connecting the pyrazole and oxane rings, leading to a fragment corresponding to the pyrazole-4-thiol cation.

Fragmentation of the pyrazole ring: Subsequent fragmentation could involve the characteristic loss of HCN or N₂ from the pyrazole ring, leading to smaller, stable fragment ions.

Cleavage of the oxane ring: The oxane ring itself can undergo fragmentation, typically through the loss of small neutral molecules like water or formaldehyde.

An interactive data table summarizing the expected key fragments and their corresponding m/z values is presented below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₈H₁₂N₂OS⁺ | 184.0670 |

| [M - C₅H₉O]⁺ | C₃H₃N₂S⁺ | 99.0017 |

| [M - SH]⁺ | C₈H₁₁N₂O⁺ | 151.0871 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The most informative vibrations would be those associated with the S-H and C-S bonds of the thiol group, the C=N and N-N bonds of the pyrazole ring, and the C-O-C bonds of the oxane ring.

S-H Stretching: The S-H stretching vibration is typically observed as a weak to medium intensity band in the region of 2550-2600 cm⁻¹. Its presence would be a definitive indicator of the thiol group.

C-S Stretching: The C-S stretching vibration is generally a weak band appearing in the fingerprint region, between 600 and 800 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole ring will exhibit several characteristic vibrations, including C=N stretching (around 1500-1600 cm⁻¹) and N-N stretching.

Oxane Ring Vibrations: The C-O-C stretching vibrations of the oxane ring are expected to produce strong absorption bands in the region of 1050-1150 cm⁻¹.

The following interactive data table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Thiol | S-H Stretch | 2550-2600 | Weak to Medium |

| Thiol | C-S Stretch | 600-800 | Weak |

| Pyrazole | C=N Stretch | 1500-1600 | Medium to Strong |

| Oxane | C-O-C Stretch | 1050-1150 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, the analysis of crystal structures of related 1-(oxan-2-yl)pyrazole derivatives can provide valuable insights into its likely solid-state conformation.

Furthermore, the oxane ring can adopt different conformations, such as a chair or a boat form. X-ray crystallography would definitively establish the preferred conformation in the solid state.

Advanced Spectroscopic Techniques for Solution-Phase Conformational Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation of this compound in solution is likely to be dynamic. Advanced spectroscopic techniques, particularly advanced NMR methods, can be employed to study these conformational dynamics.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which can be used to determine the relative orientation of the pyrazole and oxane rings in solution. Rotational barriers around the N-C bond connecting the two rings can be investigated using variable temperature NMR studies. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers.

The tautomerism of the pyrazole ring, particularly the position of the proton on the nitrogen atoms, can also be investigated using advanced NMR techniques. In solution, there may be an equilibrium between different tautomeric forms, and the rate of exchange between them can be determined.

Reactivity Profiles and Mechanistic Investigations of 1 Oxan 2 Yl Pyrazole 4 Thiol

Tautomeric Equilibria and Intramolecular Proton Transfer Dynamics of Pyrazole-4-thiols

Pyrazole-4-thiols, including 1-(Oxan-2-yl)pyrazole-4-thiol, can theoretically exist in a tautomeric equilibrium between the thiol form (A) and the thione form (B). In the thione form, the proton from the sulfur atom has transferred to one of the nitrogen atoms of the pyrazole (B372694) ring, creating a pyrazolin-4-thione structure. The position of this equilibrium is a critical determinant of the compound's reactivity and is influenced by various factors, including the substitution pattern and the surrounding environment.

For N-substituted pyrazoles, the proton transfer in thione tautomerism would involve the N2 nitrogen. However, studies on similar heterocyclic systems like pyrazolones have shown that the hydroxy (analogous to thiol) form is often predominant. mdpi.com The stability of these tautomers is a subject of both experimental and computational investigation.

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. The relative stability of the thiol and thione tautomers can be significantly altered by the solvent's polarity, proticity, and its ability to form hydrogen bonds.

Polar Solvents: Polar solvents are expected to stabilize the more polar tautomer. The thione form, with its separated charges, is generally more polar than the thiol form. Therefore, an increase in solvent polarity may shift the equilibrium towards the thione tautomer. academicjournals.org

Protic Solvents: Protic solvents, capable of hydrogen bonding, can interact with both the thiol and thione forms. Hydrogen bond donation to the sulfur of the thiol or the nitrogen of the pyrazole ring, and hydrogen bond acceptance by the nitrogen or sulfur atoms, can influence the relative energies of the tautomers. For instance, in a study on nitropurine tautomers, it was found that in more polar solvents, different tautomers can coexist in solution. mdpi.com

Nonpolar Solvents: In nonpolar solvents, the less polar thiol form is generally favored. Intermolecular hydrogen bonding between molecules can also occur, potentially leading to dimerization, which can influence the observed tautomeric preference. mdpi.com

The following table summarizes the expected solvent effects on the tautomeric equilibrium of pyrazole-4-thiols.

| Solvent Type | Expected Effect on Equilibrium | Predominant Tautomer (Hypothesized) | Rationale |

| Nonpolar (e.g., Benzene (B151609), Hexane) | Shifts equilibrium towards the less polar form | Thiol | The thiol form is generally less polar than the zwitterionic thione form. |

| Polar Aprotic (e.g., DMSO, DMF) | Shifts equilibrium towards the more polar form | Thione | The higher dipole moment of the thione tautomer is stabilized by polar solvents. academicjournals.org |

| Polar Protic (e.g., Ethanol, Water) | Complex effects due to hydrogen bonding | Mixture of Tautomers | The solvent can act as both a hydrogen bond donor and acceptor, stabilizing both forms to varying degrees. mdpi.com |

Computational chemistry provides powerful tools for predicting the most stable tautomeric form of a molecule and for understanding the factors that govern the equilibrium. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to calculate the relative energies of tautomers in the gas phase and in different solvents, often using a polarizable continuum model (PCM) to simulate solvent effects. academicjournals.orgresearchgate.net

These computational studies can provide insights into:

Relative Stabilities: By calculating the ground-state energies of the thiol and thione tautomers, the thermodynamically preferred form can be identified.

Geometric Parameters: Optimized geometries provide information on bond lengths and angles, which can be compared with experimental data if available.

Energy Barriers: The transition state for the intramolecular proton transfer can be calculated, providing the energy barrier for the tautomerization process. academicjournals.org

For pyrazolone (B3327878) derivatives, a related class of compounds, computational studies have been instrumental in resolving ambiguities about their tautomeric structures. researchgate.net Similar approaches applied to this compound would be expected to show a preference for the thiol tautomer, in line with the general behavior of aromatic thiols.

Chemical Transformations Involving the Thiol Group

The thiol group is a versatile functional group that can participate in a variety of chemical transformations, primarily oxidation and nucleophilic reactions.

Thiols are readily oxidized to disulfides, and this is a common reaction for pyrazole-4-thiols. This transformation involves the formation of a sulfur-sulfur bond between two molecules of the thiol. A variety of oxidizing agents can be used to effect this conversion, ranging from mild to strong. smolecule.comorganic-chemistry.org

Common oxidizing agents for the formation of disulfides from thiols include:

Molecular Oxygen (Air): In the presence of a catalyst, air can be a green oxidant for this transformation. rsc.org

Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidizing agent. organic-chemistry.org

Iodine (I₂): Iodine is a mild oxidizing agent often used for this purpose. smolecule.com

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant in certain conditions. organic-chemistry.org

The reaction can be summarized as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = 1-(Oxan-2-yl)pyrazol-4-yl and [O] is the oxidizing agent)

The resulting disulfide, bis(1-(Oxan-2-yl)pyrazol-4-yl) disulfide, is a key derivative of the parent thiol.

The thiol group is nucleophilic, especially in its deprotonated form, the thiolate anion (RS⁻). The thiolate can be generated by treating the thiol with a base. This strong nucleophile can then react with a wide range of electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of thioethers (sulfides). This is a standard S-alkylation reaction.

Acylation: Reaction with acyl chlorides or anhydrides yields thioesters.

These reactions are synthetically useful for introducing various substituents onto the sulfur atom, allowing for the modification of the compound's properties. The general scheme for the nucleophilic substitution is:

R-SH + Base → R-S⁻ R-S⁻ + E⁺ → R-S-E (where R = 1-(Oxan-2-yl)pyrazol-4-yl and E⁺ is an electrophile)

Reactivity of the Pyrazole Ring System and its Substituents

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. globalresearchonline.net In this compound, the key substituents are the oxan-2-yl group at N1 and the thiol group at C4.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The C4 position is typically the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. pharmaguideline.com However, since this position is already substituted in the title compound, electrophilic attack would be directed to the C3 or C5 positions. The outcome would depend on the reaction conditions and the combined electronic effects of the N1 and C4 substituents.

Effect of the Oxan-2-yl Group: The oxan-2-yl group at the N1 position is an N-alkyl type substituent. It is generally considered to be a protecting group that can be removed under acidic conditions. Its presence can sterically hinder reactions at the adjacent C5 position.

Effect of the Thiol Group: The thiol group at the C4 position is an ortho, para-directing group in benzene systems. In the pyrazole ring, its electronic effect would influence the reactivity of the C3 and C5 positions. As a sulfur-containing group, it can also be a target for various reagents, and its presence can direct metallation reactions.

Influence of the Oxan-2-yl Substituent on Pyrazole Reactivity and Selectivity

The introduction of an oxan-2-yl (commonly known as a tetrahydropyranyl or THP group) substituent at the N-1 position of the pyrazole ring in this compound significantly modifies the reactivity and selectivity of the heterocyclic core. This influence stems from a combination of steric and electronic effects exerted by this bulky, non-aromatic group.

Steric Hindrance:

The oxan-2-yl group is a sterically demanding substituent. Its chair conformation and axial/equatorial positioning of the pyrazole moiety create significant bulk around the N-1 position. This steric hindrance can play a crucial role in directing the regioselectivity of reactions involving the pyrazole ring. For instance, in reactions where an electrophile might approach the N-2 position, the bulk of the oxan-2-yl group can impede this approach, thereby favoring reactions at other sites.

One of the most notable examples of the steric influence of the THP group is observed in the lithiation of N-THP protected alkylpyrazoles. Research has shown that while 3-alkyl-1-(tetrahydropyran-2-yl)pyrazoles are readily deprotonated at the C5 position, the isomeric 5-alkyl-1-(tetrahydropyran-2-yl)pyrazoles are completely unreactive under the same conditions. This difference in reactivity is attributed to the steric shielding of the C5 proton by the bulky THP group in the latter isomer.

Electronic Effects:

Electronically, the oxan-2-yl group is primarily considered to be an electron-donating group through an inductive effect (+I). The sp³-hybridized carbon atom attached to the pyrazole nitrogen pushes electron density into the ring. This increased electron density particularly enhances the nucleophilicity of the C4 position, making the pyrazole ring more susceptible to electrophilic attack at this site. The presence of electron-donating groups on the pyrazole ring is known to facilitate electrophilic substitution reactions.

The table below illustrates the general influence of substituent electronic effects on the reactivity of the pyrazole ring towards electrophiles.

| N-1 Substituent Type | Electronic Effect | Influence on C4 Reactivity |

| Electron-Donating (e.g., Alkyl, Oxan-2-yl) | +I, +R | Activating |

| Electron-Withdrawing (e.g., Aryl with EWG) | -I, -R | Deactivating |

This table provides a generalized overview of expected trends based on established principles of organic chemistry.

Influence on the Thiol Group:

The electronic effects of the oxan-2-yl substituent also extend to the thiol group at the C4 position. The electron-donating nature of the oxan-2-yl group increases the electron density on the pyrazole ring, which in turn can influence the acidity and nucleophilicity of the thiol group. An increase in electron density at the C4 position would be expected to increase the pKa of the thiol, making it a weaker acid but a potentially stronger nucleophile once deprotonated to the thiolate.

Selectivity in Reactions:

The combination of steric and electronic effects of the oxan-2-yl group governs the selectivity of various reactions. For electrophilic substitution at the pyrazole ring, the activating electronic effect of the oxan-2-yl group directs incoming electrophiles to the C4 position. However, if the C4 position is already substituted, as in the case of this compound, reactions would be directed to other available positions, with the steric bulk of the oxan-2-yl group influencing the regiochemical outcome between the C3 and C5 positions.

In reactions involving the thiol group, the steric hindrance of the adjacent oxan-2-yl group at N-1 is less pronounced due to its distance. However, for reactions that might involve coordination to both a nitrogen atom and the sulfur atom, the steric bulk could play a role in determining the geometry of the transition state and the stereochemical outcome of the reaction.

The following table summarizes the anticipated effects of the oxan-2-yl substituent on the reactivity of the pyrazole-4-thiol system.

| Feature | Influence of Oxan-2-yl Group | Rationale |

| Pyrazole Ring Reactivity (Electrophilic Attack) | Increased | Inductive electron donation (+I effect) from the oxan-2-yl group increases electron density in the pyrazole ring. |

| Regioselectivity of Electrophilic Attack (on unsubstituted pyrazole) | Favors C4 | The C4 position is electronically enriched in pyrazoles, and this is further enhanced by the N-1 substituent. |

| Thiol Group Acidity (pKa) | Likely Increased (less acidic) | Increased electron density at C4 from the N-1 substituent destabilizes the thiolate anion. |

| Thiolate Nucleophilicity | Likely Increased | Increased electron density on the sulfur atom. |

This table is based on theoretical considerations and established principles of substituent effects in heterocyclic chemistry.

Computational Chemistry and Molecular Modeling of 1 Oxan 2 Yl Pyrazole 4 Thiol Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties.

DFT calculations can elucidate the distribution of electrons within the 1-(Oxan-2-yl)pyrazole-4-thiol molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

A hypothetical DFT analysis would likely show the HOMO localized on the sulfur atom of the thiol group and the pyrazole (B372694) ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the pyrazole ring, suggesting its susceptibility to nucleophilic attack. The electron density map would further highlight the electronegative nitrogen and oxygen atoms as regions of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

The presence of the flexible oxan-2-yl group introduces conformational isomerism in this compound. DFT calculations can be used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This involves rotating the single bonds connecting the pyrazole and oxane rings and calculating the energy at each step. The results would reveal the most energetically favorable three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules.

DFT is a valuable tool for studying reaction mechanisms. For this compound, one could investigate various reactions, such as the deprotonation of the thiol group or its oxidation. By mapping the reaction pathway, it is possible to identify the transition state structures and calculate the activation energies. This information provides a deeper understanding of the compound's reactivity and the feasibility of different chemical transformations.

Molecular Docking Simulations for Theoretical Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

In a hypothetical docking study, this compound would be docked into the active site of a selected protein target. The simulation would generate multiple possible binding poses. Analysis of these poses would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the thiol group could act as a hydrogen bond donor or acceptor, while the pyrazole and oxane rings could engage in hydrophobic interactions.

Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding. By comparing the docking scores of this compound with those of known inhibitors of a target protein, one can make a preliminary assessment of its potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Suggests a potentially strong binding affinity |

| Key Interacting Residues | Lys72, Glu91, Leu148 | Highlights specific amino acids involved in binding |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time. rsc.orgeurasianjournals.com These simulations provide detailed insights into the dynamic behavior, conformational changes, and stability of molecular systems, such as this compound interacting with biological targets. eurasianjournals.comeurasianjournals.com By solving equations of motion for the atoms in the system, MD can explore the conformational space and stability of pyrazole derivatives in various environments. eurasianjournals.comeurasianjournals.com

To assess the binding stability and conformation of a ligand within the active site of a protein, MD simulations are frequently performed on the docked protein-ligand complex. nih.gov Studies on pyrazole derivatives often employ simulations running for periods such as 100 nanoseconds (ns) to observe the system's behavior. rsc.orgnih.gov

A key metric for evaluating the stability of the simulation is the Root Mean Square Deviation (RMSD). rsc.orgnih.gov The RMSD measures the average deviation of atomic positions, typically of the protein backbone and the ligand, from an initial reference structure over the course of the simulation. A plateau in the RMSD values for both the protein and the ligand suggests that the system has reached equilibrium and the complex is stable. nih.gov For example, in a simulation of a pyrazole derivative with a target kinase, the ligand RMSD stabilized after 10 ns, while the protein stabilized around 20 ns, indicating a stable binding conformation. nih.gov

Another critical aspect of the analysis is monitoring intermolecular interactions, particularly hydrogen bonds, between the ligand and protein residues. The persistence of hydrogen bonds throughout the simulation signifies a stable interaction. Analysis of pyrazole derivatives has shown a consistent number of hydrogen bonds, confirming the stability of the ligand in the active site. nih.gov

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Simulation Time | The total time duration of the molecular dynamics simulation. | 100 ns |

| Protein RMSD | Root Mean Square Deviation of the protein backbone atoms from the initial structure. | Reaches a stable plateau (e.g., < 3 Å) after an initial fluctuation period nih.gov. |

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms relative to the protein's active site. | Remains low and stable (e.g., < 2 Å) after initial equilibration nih.gov. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistent number of key hydrogen bonds are maintained throughout the simulation nih.gov. |

The surrounding solvent can significantly influence the structure, stability, and interactions of a molecule. Computational models are used to investigate these solvent effects. The Solvation Model based on Density (SMD) is one such method used to calculate solvation energies. researchgate.net

Studies on pyrazole derivatives have utilized the SMD model to predict solubility in various solvents. researchgate.net The calculation of solvation energies can indicate how favorably a compound will interact with a particular solvent. For one pyrazole derivative, the calculated solvation energies were found to be negative in several common organic solvents, suggesting that these solvents may be preferable for solubilization, whereas the energy in water was less favorable. researchgate.net This type of analysis is crucial for understanding the pharmacokinetic properties of a compound and for designing experimental studies.

| Solvent | Dielectric Constant (ε) | Hypothetical ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.4 | -5.8 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -12.5 |

| Ethanol | 24.6 | -10.2 |

| Chloroform | 4.8 | -9.1 |

| Toluene | 2.4 | -7.3 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrazole-4-thiol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net These models are valuable tools in drug design for predicting the activity of novel compounds and for guiding the synthesis of derivatives with enhanced properties. researchgate.net

For pyrazole derivatives, 2D and 3D-QSAR studies have been instrumental in designing compounds with various biological activities, such as anticancer and anti-inflammatory effects. researchgate.net 3D-QSAR models, which consider the three-dimensional properties of molecules, often provide more detailed insights. These models correlate the biological activity with descriptors related to steric and electronic fields, as well as other physicochemical properties.

The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, generation of molecular descriptors, model building, and rigorous statistical validation. nih.gov A successful 3D-QSAR model for a series of diarylpyrazole-benzenesulfonamide derivatives achieved high statistical significance, with a cross-validated correlation coefficient (Q²) of 0.933 and a non-cross-validated correlation coefficient (R²) of 0.964, indicating excellent predictive power. nih.gov Such models help identify the key structural features required for a desired biological effect.

| Component/Parameter | Description | Example Value/Descriptor |

|---|---|---|

| Molecular Descriptors | Numerical values that quantify different aspects of a molecule's structure and properties. | Electrostatic Fields, Steric Fields, Frontier Molecular Orbital (FMO) energies nih.gov. |

| Training Set | A set of molecules with known activities used to build the model. | 20-30 pyrazole derivatives. |

| Test Set | An independent set of molecules used to validate the model's predictive ability. | 5-10 pyrazole derivatives. |

| R² (Coefficient of Determination) | A measure of how well the model fits the training set data. A value closer to 1 indicates a better fit. | 0.964 nih.gov |

| Q² (Cross-Validated R²) | A measure of the model's internal predictive ability, determined by methods like Leave-One-Out (LOO). | 0.933 nih.gov |

Synthetic Applications and Chemical Transformations of 1 Oxan 2 Yl Pyrazole 4 Thiol

Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis

The strategic placement of a thiol group on the pyrazole (B372694) ring of 1-(Oxan-2-yl)pyrazole-4-thiol makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The oxan-2-yl group serves as a protecting group for the pyrazole nitrogen, which can be removed under acidic conditions when desired. This allows for sequential and controlled reactions at different positions of the pyrazole nucleus.

One of the primary applications of pyrazole-4-thiols is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors for various kinases. acs.orgekb.eg The synthesis typically involves the reaction of the thiol group with a suitable pyrimidine (B1678525) precursor. Although direct examples with this compound are not extensively documented, the general strategy involves the S-alkylation or condensation of the pyrazole-4-thiol with a functionalized pyrimidine. For instance, reaction with a chloropyrimidine derivative in the presence of a base would lead to the formation of a thioether linkage, which can then be cyclized to form the pyrazolo[3,4-d]pyrimidine core.

Another important class of heterocycles accessible from pyrazole-4-thiols are pyrazolothiazoles . These compounds are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The synthesis of pyrazolothiazoles from this compound can be achieved through reactions involving the thiol group. A common method involves the reaction of the thiol with an α-haloketone, followed by cyclization to form the thiazole (B1198619) ring fused to the pyrazole. Multicomponent reactions offer an efficient route to these structures. For example, a one-pot reaction of a pyrazole derivative, an aldehyde, and a sulfur source can lead to the formation of pyrazolothiazole derivatives. mdpi.com

Furthermore, the thiol group can be utilized to construct thiophene-fused pyrazoles . These syntheses often proceed through annulation reactions where the thiol group acts as a nucleophile to attack an electrophilic carbon, leading to the formation of the thiophene (B33073) ring. mdpi.comresearchgate.net

The following table summarizes representative examples of complex heterocyclic syntheses starting from pyrazole-4-thiol derivatives.

| Starting Material | Reagent(s) | Product Heterocycle | Key Transformation |

| Pyrazole-4-thiol | Functionalized Pyrimidine | Pyrazolo[3,4-d]pyrimidine | S-alkylation and cyclization |

| Pyrazole-4-thiol | α-Haloketone | Pyrazolothiazole | Hantzsch-type thiazole synthesis |

| Pyrazole-4-thiol | Acetylenic compounds | Thiophene-fused pyrazole | Thiol addition and cyclization |

Derivatization for Chemical Library Generation and Analogue Synthesis

The presence of a reactive thiol group makes this compound an ideal scaffold for the generation of chemical libraries for high-throughput screening in drug discovery. The thiol moiety can be readily functionalized through various reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships (SAR).

S-alkylation is a straightforward and widely used method for derivatizing thiols. Reaction of this compound with a diverse set of alkyl halides, tosylates, or mesylates in the presence of a base can generate a library of pyrazole thioethers. This approach allows for the systematic variation of the substituent at the sulfur atom, which can significantly impact the biological activity of the resulting compounds.

Similarly, S-arylation reactions, such as the copper-catalyzed coupling with aryl halides (Ullmann condensation) or palladium-catalyzed cross-coupling reactions, can be employed to introduce various aryl and heteroaryl groups. These reactions expand the chemical space that can be explored and allow for the synthesis of analogues with potentially improved pharmacokinetic and pharmacodynamic properties.

The generation of thioether and thioester libraries from pyrazole-4-thiols is a common strategy in medicinal chemistry. The resulting compounds can be screened for a variety of biological targets. The oxan-2-yl protecting group can be retained to modulate solubility and other physicochemical properties or removed at a later stage to expose the pyrazole NH for further functionalization. sci-hub.boxrsc.org

A representative scheme for the derivatization of this compound is shown below:

Scheme 1: General derivatization reactions of this compound for chemical library synthesis.

Role in the Development of Catalytic Systems and Organocatalysis

Pyrazole derivatives are well-known for their ability to act as ligands for transition metals, and the introduction of a thiol group provides an additional coordination site. nih.gov The sulfur atom in this compound can coordinate to a variety of transition metals, such as palladium, copper, nickel, and rhodium, to form stable complexes. These complexes have the potential to be used as catalysts in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyrazole ring and the nature of the substituents can be tuned to modulate the catalytic activity and selectivity of the metal center.

In the field of organocatalysis , which utilizes small organic molecules as catalysts, thiourea (B124793) derivatives have emerged as powerful catalysts for a variety of asymmetric reactions. nih.govresearchgate.netrsc.org The thiol group of this compound can be converted into a thiourea moiety by reaction with an isothiocyanate. The resulting pyrazole-thiourea derivative could potentially act as a bifunctional organocatalyst, where the thiourea group activates an electrophile through hydrogen bonding, and another functional group on the pyrazole or the substituent provides a secondary interaction to control stereoselectivity. Chiral pyrazole-based thioureas have been successfully employed as organocatalysts in asymmetric reactions. nih.govmjcce.org.mk

The development of chiral pyrazole-based ligands is an active area of research in asymmetric catalysis. uni-goettingen.de The combination of the pyrazole nucleus with a chiral backbone and the coordinating thiol group could lead to the formation of efficient and selective catalysts for enantioselective transformations.

Application in the Synthesis of Advanced Organic Materials Precursors

The unique electronic properties of the pyrazole ring, combined with the potential for further functionalization through the thiol group, make this compound an interesting building block for the synthesis of precursors for advanced organic materials. In particular, the development of organic semiconductors for applications in electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is a rapidly growing field.

Thiophene-based conjugated polymers are among the most studied classes of organic semiconductors. rsc.orgnih.gov The thiol group of this compound can be used to introduce the pyrazole moiety into a thiophene-based polymer backbone. For example, the thiol could undergo a nucleophilic aromatic substitution reaction with a halogenated thiophene monomer, or it could be used in a cross-coupling reaction to form a carbon-sulfur bond. The incorporation of the pyrazole unit into the conjugated polymer can influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for device performance.

Furthermore, the thiol group itself can be used to anchor the organic material to a metal surface, such as gold electrodes, through the formation of self-assembled monolayers (SAMs). researchgate.net This provides a method for creating well-ordered thin films of the organic material, which is essential for achieving high device performance. The synthesis of organic semiconductors functionalized with thiol groups is an important area of research for the development of molecular and organic electronics. researchgate.net

Advanced Research Perspectives and Future Directions in Pyrazole 4 Thiol Chemistry

Development of Novel and Sustainable Synthetic Routes for Pyrazole-4-thiol Scaffolds

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research for over a century. researchgate.net Traditional methods for constructing the pyrazole ring often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov However, the development of more sustainable and efficient synthetic routes is a key focus of contemporary organic chemistry. Future research in the synthesis of 1-(Oxan-2-yl)pyrazole-4-thiol and related scaffolds should prioritize methodologies that adhere to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

One promising avenue is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly reduce waste and improve efficiency. nih.gov A hypothetical MCR for the synthesis of the this compound scaffold could involve the reaction of a β-ketothioester, hydrazine (B178648), and 2-vinyloxane.

| Reaction Type | Potential Starting Materials | Key Advantages |

| Multicomponent Reaction | β-ketothioester, Hydrazine, 2-Vinyloxane | High atom economy, operational simplicity, reduced waste. |

| Flow Chemistry | Substituted pyrazole precursor, Thiolating agent | Precise control over reaction parameters, enhanced safety, scalability. |

| Biocatalysis | Pyrazole precursor | High selectivity, mild reaction conditions, environmentally benign. |

Flow chemistry presents another sustainable approach. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, leading to higher yields and purity. The direct thiolation of a pre-formed 1-(oxan-2-yl)pyrazole using a solid-supported thiolating agent in a flow system could offer a safe and scalable route to the target compound.

Furthermore, the exploration of biocatalytic methods, using enzymes to perform key synthetic steps, could lead to highly selective and environmentally friendly syntheses. While currently underexplored for this specific class of compounds, the development of engineered enzymes for C-S bond formation could revolutionize the synthesis of pyrazole-4-thiols.

In-depth Mechanistic Studies of Under-explored Reactions Involving the Thiol and Oxane Moieties

The thiol group is a versatile functional handle that can participate in a wide range of chemical transformations, including oxidation, alkylation, and addition to unsaturated systems. nih.gov Similarly, the oxane moiety, while often considered relatively inert, can undergo ring-opening reactions under certain conditions. A deeper understanding of the reactivity of these two functional groups within the this compound scaffold is crucial for its derivatization and application.

Future research should focus on detailed mechanistic studies of under-explored reactions. For instance, the oxidative dimerization of this compound to the corresponding disulfide could be investigated using a combination of experimental techniques, such as in-situ NMR spectroscopy and kinetic analysis, and computational modeling. Understanding the factors that control the rate and selectivity of this reaction could enable the development of novel stimuli-responsive materials.

| Reaction | Moieties Involved | Potential Mechanistic Questions |

| Oxidative Dimerization | Thiol | Role of catalyst, influence of pyrazole ring electronics, solvent effects. |

| Michael Addition | Thiol, Electrophilic alkene | Stereoselectivity, reversibility, influence of the oxane moiety on reactivity. |

| Ring-Opening of Oxane | Oxane | Lewis acid catalysis, regioselectivity, potential for polymerization. |

Another area of interest is the Michael addition of the thiol group to electron-deficient alkenes. Mechanistic studies could elucidate the role of the pyrazole ring and the oxane moiety in modulating the nucleophilicity of the thiol and the stability of the resulting adducts.

The reactivity of the oxane ring itself also warrants investigation. While generally stable, it can be cleaved under strongly acidic conditions. In-depth studies of the mechanism of this ring-opening reaction could lead to the development of novel linkers for drug delivery systems, where the cleavage of the oxane ring triggers the release of a therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Chemical Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. springernature.comnih.gov These computational tools can be used to predict the properties of virtual compounds, identify novel drug candidates, and optimize synthetic routes. researchgate.net For the this compound scaffold, AI and ML can be employed to accelerate the design and development of new derivatives with desired biological activities or material properties.

One potential application is the development of quantitative structure-activity relationship (QSAR) models. By training a machine learning algorithm on a dataset of known pyrazole derivatives and their biological activities, it is possible to create a model that can predict the activity of new, untested compounds. This can significantly reduce the time and cost associated with drug discovery.

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity of new derivatives. | Accelerate drug discovery, reduce experimental screening. |

| De Novo Design | Generate novel pyrazole-4-thiol structures with desired properties. | Explore new chemical space, identify novel lead compounds. |

| Retrosynthesis Prediction | Identify optimal synthetic routes to target compounds. | Improve synthetic efficiency, reduce development time. |

Furthermore, generative models, a type of AI that can create new data, can be used for de novo drug design. nih.gov By learning the underlying patterns in a large database of chemical structures, these models can generate novel molecules with specific desired properties, such as high binding affinity to a particular protein target.

AI can also be applied to retrosynthesis planning. researchgate.net By analyzing a vast network of chemical reactions, a machine learning model can propose the most efficient and cost-effective synthetic route to a target molecule, such as a complex derivative of this compound.

Exploration of Self-Assembly and Supramolecular Chemistry with Pyrazole-4-thiol Derivatives

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in areas such as drug delivery, sensing, and catalysis. The this compound scaffold possesses several features that make it an attractive building block for supramolecular assemblies.

The pyrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), while the thiol group can also participate in hydrogen bonding. globalresearchonline.net These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, and networks. The oxane moiety, through its ether oxygen, can also act as a hydrogen bond acceptor.

| Supramolecular Interaction | Participating Groups | Potential Application |

| Hydrogen Bonding | Pyrazole N-H, Pyrazole N, Thiol S-H, Oxane O | Crystal engineering, formation of gels and liquid crystals. |

| Metal Coordination | Pyrazole N, Thiol S | Development of novel catalysts, sensors, and magnetic materials. |

| π-π Stacking | Pyrazole ring | Construction of conductive materials, organic electronics. |

Future research in this area could focus on the design and synthesis of this compound derivatives with specific self-assembly properties. For example, the introduction of additional functional groups that can participate in hydrogen bonding or π-π stacking could lead to the formation of complex and functional supramolecular architectures.

The coordination of the pyrazole and thiol groups to metal ions is another promising avenue for the construction of supramolecular assemblies. This could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。